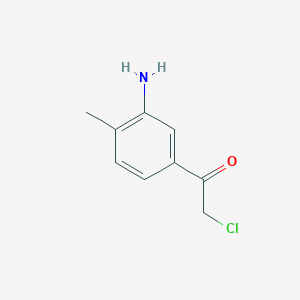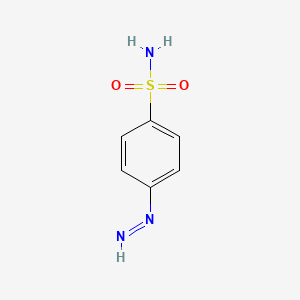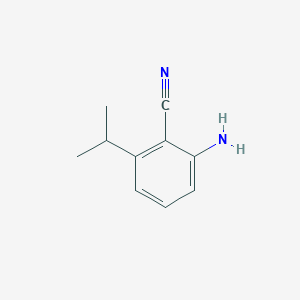![molecular formula C15H11Cl2NS B13959693 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole CAS No. 628736-25-4](/img/structure/B13959693.png)
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole typically involves the reaction of 4-chlorothiophenol with 6-chloro-2-methylindole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
628736-25-4 |
|---|---|
Fórmula molecular |
C15H11Cl2NS |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
6-chloro-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-7-4-11(17)8-14(13)18-9/h2-8,18H,1H3 |
Clave InChI |
ZDQHQDHAMDOXBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
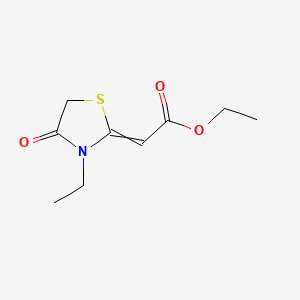

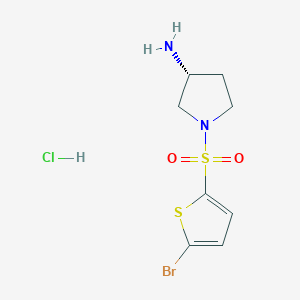
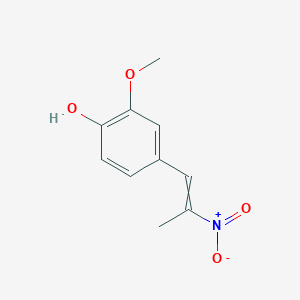
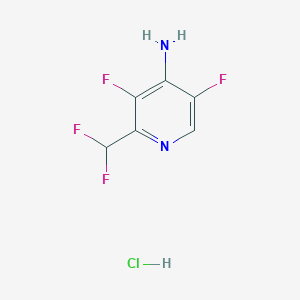
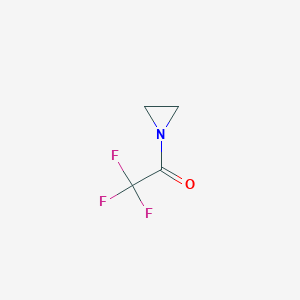

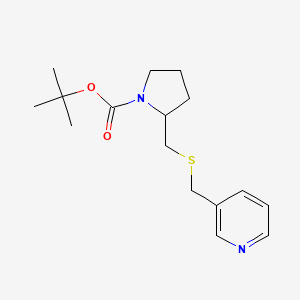
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
